molecular formula C14H13ClN2O B11942190 1-(3-Chloro-2-methylphenyl)-3-phenylurea

1-(3-Chloro-2-methylphenyl)-3-phenylurea

Cat. No.: B11942190
M. Wt: 260.72 g/mol
InChI Key: UXKHNPPTLQYLRA-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorinated aromatic ring and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-phenylurea typically involves the reaction of 3-chloro-2-methylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloro-2-methylaniline} + \text{phenyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the urea moiety can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be beneficial in treating conditions caused by excessive urease activity, such as peptic ulcers and kidney stones.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea
  • 1-(3-Chloro-2-methylphenyl)-3-(4-ethylphenyl)urea
  • 1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-phenylurea is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to act as a urease inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-phenylurea

InChI

InChI=1S/C14H13ClN2O/c1-10-12(15)8-5-9-13(10)17-14(18)16-11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,18)

InChI Key

UXKHNPPTLQYLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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